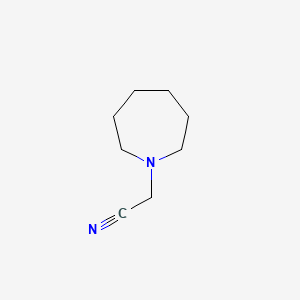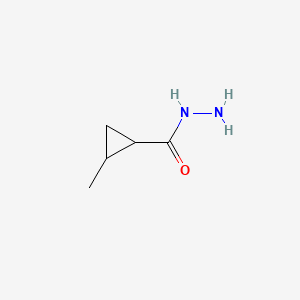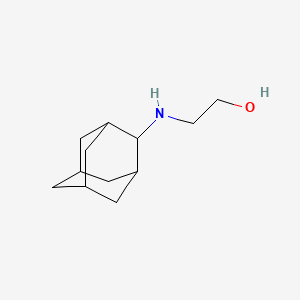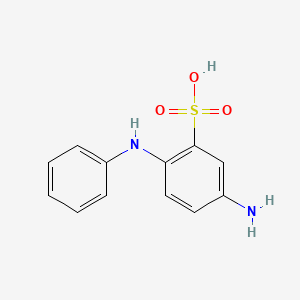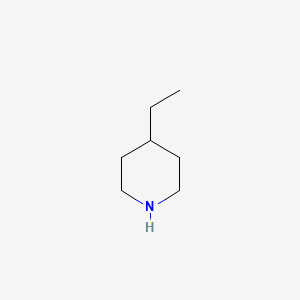
4-Ethylpiperidine
Overview
Description
4-Ethylpiperidine is an organic compound with the molecular formula C7H15N. It is a derivative of piperidine, where an ethyl group is attached to the fourth carbon of the piperidine ring. This compound is a colorless liquid with a characteristic amine odor. It is used in various chemical syntheses and has applications in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylpiperidine can be synthesized through several methods. One common method involves the alkylation of piperidine with ethyl halides under basic conditions. Another method is the reductive alkylation of pyridine with ethanol over a nickel catalyst. The reaction conditions typically involve high temperatures and pressures to facilitate the hydrogenation process .
Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of N-ethylpyridinium chloride using platinum oxide as a catalyst. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylpiperidone.
Reduction: It can be reduced to form N-ethylpiperidine.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel or platinum catalyst is commonly used.
Substitution: Alkyl halides and strong bases like sodium hydride are used for substitution reactions.
Major Products:
Oxidation: N-ethylpiperidone.
Reduction: N-ethylpiperidine.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
4-Ethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of agrochemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethylpiperidine involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with receptors and enzymes, modulating their activity. The exact pathways depend on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the ethyl group.
N-Ethylpiperidine: Similar structure but with the ethyl group attached to the nitrogen atom.
4-Methylpiperidine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 4-Ethylpiperidine is unique due to the position of the ethyl group on the fourth carbon of the piperidine ring. This structural difference can lead to variations in reactivity and biological activity compared to its analogs. For instance, the presence of the ethyl group can influence the compound’s lipophilicity and its ability to cross biological membranes .
Properties
IUPAC Name |
4-ethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHPWBXOLZTZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186036 | |
| Record name | 4-Ethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3230-23-7 | |
| Record name | 4-Ethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3230-23-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Ethylpiperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDL85J4ENF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-ethylpiperidine, incorporated within larger molecules, interact with thrombin, and what are the downstream effects of this interaction?
A1: Research on thrombin inhibitors demonstrates that when this compound is part of specific arginine amide derivatives, it contributes to the potent inhibition of thrombin's clotting activity. [, ] This inhibition occurs through the interaction of these derivatives with the enzyme's active site. [] For instance, the compound 1-[Nα-(4,6-dimethoxynaphthalene-2-sulfonyl)-arginyl]-4-methylpiperidine exhibited an I50 of 7.5 X 10-8 M. [] The inhibition mechanism involves preventing thrombin from converting fibrinogen to fibrin, thereby hindering clot formation. [] Interestingly, N-monosubstituted and N,N-disubstituted derivatives of Nα-dansyl-L-arginine amide, containing the this compound moiety, were found to be resistant to hydrolysis by thrombin and trypsin. []
Q2: Can you describe the adsorption behavior of this compound on steel surfaces and its implications for corrosion inhibition?
A2: Studies on the adsorption of corrosion inhibitors on steel reveal that this compound demonstrates chemisorption onto steel surfaces. [] Isotherms obtained at 30 °C indicate monolayer formation at equilibrium concentrations ranging from 2.5 to 5.0 x 10-3 M. [] The heat of adsorption from cyclohexane, determined through a specialized chromatographic method, suggests a strong interaction between the molecule and the steel surface. [] This adsorption behavior is promising for corrosion inhibition applications, as the formation of a protective layer on the steel surface can effectively hinder corrosive processes. []
Q3: What is the structural characterization of this compound?
A3:
Q4: What is known about the structure-activity relationship (SAR) of compounds containing this compound, particularly in the context of thrombin inhibition?
A4: Research on thrombin inhibitors suggests that the Nα-substituent on the arginine amide derivative significantly influences the inhibitory potency. [] Derivatives with bulky, hydrophobic Nα-substituents, like substituted naphthalenesulfonyl groups, along with the this compound moiety, tend to exhibit greater inhibitory activity against thrombin. [] This suggests that these structural features are crucial for binding to the enzyme's active site and hindering its activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


